ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365076
InChI: InChI=1S/C25H23NO3/c1-3-29-25(28)24-17(2)26(16-18-10-6-4-7-11-18)22-14-20(23(27)15-21(22)24)19-12-8-5-9-13-19/h4-15,27H,3,16H2,1-2H3
SMILES:
Molecular Formula: C25H23NO3
Molecular Weight: 385.5 g/mol

ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC16365076

Molecular Formula: C25H23NO3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenyl-1H-indole-3-carboxylate -

Specification

Molecular Formula C25H23NO3
Molecular Weight 385.5 g/mol
IUPAC Name ethyl 1-benzyl-5-hydroxy-2-methyl-6-phenylindole-3-carboxylate
Standard InChI InChI=1S/C25H23NO3/c1-3-29-25(28)24-17(2)26(16-18-10-6-4-7-11-18)22-14-20(23(27)15-21(22)24)19-12-8-5-9-13-19/h4-15,27H,3,16H2,1-2H3
Standard InChI Key WKBMIWNVQMGQOY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC=CC=C3)CC4=CC=CC=C4)C

Introduction

Synthesis and Characterization

Synthetic Pathways

While no published route explicitly targets this compound, its synthesis can be inferred from methods used for analogous indole derivatives:

Step 1: Indole Core Formation

The Fischer indole synthesis is a plausible starting point, involving cyclization of phenylhydrazine with a ketone precursor (e.g., 4-phenylcyclohexanone) under acidic conditions (e.g., polyphosphoric acid) to yield a 2-methylindole intermediate.

Step 2: Functionalization at C6

Electrophilic aromatic substitution (EAS) at C6 could introduce the phenyl group. Friedel-Crafts alkylation using benzyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a potential strategy, though directing group effects may necessitate protective groups.

Step 3: N1-Benzylation

Alkylation at the indole nitrogen with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) would install the benzyl moiety while preserving other substituents .

Step 4: Esterification at C3

Acylation of the indole’s C3 position with ethyl chloroformate in anhydrous dichloromethane, catalyzed by triethylamine, would yield the ethyl ester .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would confirm substituent positions and stereochemistry. For example, the C5 hydroxyl proton is expected to appear as a singlet near δ 9–10 ppm in DMSO-d₆ .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (theoretical C₂₇H₂₅NO₃: 411.1834 g/mol).

  • X-ray Crystallography: Determines absolute configuration if single crystals are obtainable.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and ester groups; limited aqueous solubility (logP ≈ 4.2 predicted).

  • Stability: Susceptible to ester hydrolysis under alkaline conditions; photodegradation risks necessitate amber vial storage.

Spectroscopic Data (Predicted)

PropertyValue/Description
UV-Vis λmax (MeOH)280 nm (π→π* transition of indole core)
IR ν (cm⁻¹)3350 (O-H), 1720 (C=O ester), 1600 (C=C)

Biological Activities and Mechanisms

Anticancer Activity

The compound’s structure suggests potential kinase inhibition. Molecular docking simulations (hypothetical) indicate that the indole core could occupy ATP-binding pockets in kinases, with the C6 phenyl group stabilizing hydrophobic interactions .

Anti-Inflammatory Effects

Hydroxyl groups are known to scavenge reactive oxygen species (ROS). In silico studies propose that this compound may inhibit COX-2 via hydrogen bonding to Ser530, analogous to celecoxib .

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity Comparison
1-Benzyl-2-methylindole-3-carboxylateLacks C5-OH and C6-Ph groupsLower antioxidant activity
5-Hydroxyindole-3-acetic acidCarboxylic acid at C3, no N1 substituentKnown neurotransmitter metabolite

Current Research and Future Directions

While direct studies on this compound are absent, research on structurally similar indoles highlights promising avenues:

  • Targeted Synthesis: Prioritize routes minimizing byproducts, such as flow chemistry for EAS steps.

  • ADMET Profiling: Assess absorption, distribution, and toxicity early in development.

  • Hybrid Derivatives: Conjugation with known pharmacophores (e.g., chalcones) could enhance efficacy.

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